1-(6-Fluoro-1H-indazol-1-yl)ethanone

HDAC6 inhibitor Epigenetics Cancer research

This fluorinated indazole building block offers an ideal starting point for HDAC6-selective and kinase inhibitor programs. With a proven IC50 of 12 nM against HDAC6 and 767-fold selectivity over HDAC1, the unique 6-fluoro/N1-acetyl substitution pattern cannot be replicated with generic indazole analogs. The acetyl handle enables rapid elaboration via Suzuki, Buchwald-Hartwig, and PROTAC linker chemistry. Ensure experimental reproducibility by choosing batch-controlled, 98% purity material designed for multi-step synthesis. Request Quote now.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B12952028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoro-1H-indazol-1-yl)ethanone
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=CC(=C2)F)C=N1
InChIInChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3
InChIKeyXDJNPIATRJVLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Fluoro-1H-indazol-1-yl)ethanone: Key Properties and Research Utility for Procurement Decisions


1-(6-Fluoro-1H-indazol-1-yl)ethanone (CAS 709046-13-9) is a fluorinated indazole derivative characterized by a 6-fluoro substitution and an N1-acetyl group . The compound has a molecular formula of C9H7FN2O, a molecular weight of 178.16 g/mol, and an experimentally derived LogP of 1.84 . It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and receptor modulators [1]. The indazole scaffold is a privileged structure in drug discovery, and the specific 6-fluoro, N1-acetyl substitution pattern confers distinct physicochemical properties and biological activity profiles that differentiate it from other indazole analogs [2].

Why 1-(6-Fluoro-1H-indazol-1-yl)ethanone Cannot Be Replaced by Generic Indazole Analogs


Indazole derivatives exhibit broad biological activity, but their specific substitution patterns critically determine target engagement, selectivity, and physicochemical properties [1]. The combination of a 6-fluoro atom and an N1-acetyl group in 1-(6-Fluoro-1H-indazol-1-yl)ethanone is not present in common analogs like 6-fluoro-1H-indazole (CAS 348-25-4) or 1-acetylindazole (CAS 13436-49-2). The fluorine at C6 enhances metabolic stability and modulates electron density, while the N1-acetyl group influences hydrogen bonding and steric interactions [1]. Simply substituting a different indazole building block would alter the resulting molecule's LogP, target binding kinetics, and biological selectivity, potentially compromising experimental reproducibility and therapeutic development outcomes [2].

Quantitative Differentiation of 1-(6-Fluoro-1H-indazol-1-yl)ethanone: Comparative Evidence for Informed Selection


HDAC6 Inhibition Potency and Isoform Selectivity of 1-(6-Fluoro-1H-indazol-1-yl)ethanone

1-(6-Fluoro-1H-indazol-1-yl)ethanone exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 12 nM, demonstrating 10.8-fold selectivity over HDAC8 (IC50 = 130 nM) and 767-fold selectivity over HDAC1 (IC50 = 9,200 nM) [1]. This selectivity profile is significant because many pan-HDAC inhibitors lack isoform specificity, leading to off-target toxicity. The compound's preference for HDAC6 over class I HDACs (HDAC1) suggests potential for therapeutic applications requiring targeted modulation of cytoplasmic deacetylase activity.

HDAC6 inhibitor Epigenetics Cancer research

Enhanced Lipophilicity (LogP) of 1-(6-Fluoro-1H-indazol-1-yl)ethanone Compared to Non-Fluorinated Analog

The introduction of a fluorine atom at the 6-position of 1-(6-Fluoro-1H-indazol-1-yl)ethanone increases its experimental LogP to 1.84, compared to 1.70 for the non-fluorinated analog 1-acetylindazole (CAS 13436-49-2) [1][2]. This ΔLogP of +0.14 reflects higher lipophilicity, which can influence membrane permeability, metabolic stability, and protein binding in biological systems [3]. Fluorine substitution is a well-established strategy to modulate ADME properties without drastically altering molecular size.

Physicochemical property Lipophilicity Drug design

High Purity Specification of 1-(6-Fluoro-1H-indazol-1-yl)ethanone from Commercial Suppliers

Commercial sources of 1-(6-Fluoro-1H-indazol-1-yl)ethanone typically specify a purity of 98% (HPLC), as reported by Leyan (Product No. 2259605) . This high purity level ensures minimal batch-to-batch variability and reduces the likelihood of confounding impurities in downstream synthetic or biological assays. While not a direct comparator to other compounds, this purity specification meets or exceeds the typical threshold for research-grade intermediates (commonly 95-97%), providing a reliable baseline for experimental reproducibility.

Chemical purity Quality control Synthetic intermediate

Structural Confirmation and Identity Verification of 1-(6-Fluoro-1H-indazol-1-yl)ethanone

The compound's identity is unambiguously defined by its InChI Key (XDJNPIATRJVLPY-UHFFFAOYSA-N) and canonical SMILES (CC(=O)N1C2=C(C=CC(=C2)F)C=N1) . These identifiers provide a digital fingerprint that ensures researchers are acquiring the correct regioisomer (6-fluoro, N1-acetyl) and not a positional isomer (e.g., 5-fluoro or N2-acetyl). The InChI Key is a robust, non-proprietary identifier that resolves the ambiguity often encountered with common names.

Chemical identity Analytical characterization Quality assurance

Utility of 6-Fluoroindazole Scaffold in Mineralocorticoid Receptor Antagonist Development

The 6-fluoroindazole core, which is a key structural component of 1-(6-Fluoro-1H-indazol-1-yl)ethanone, has been validated as a critical pharmacophore in the development of potent mineralocorticoid receptor antagonists (MRAs). A de novo synthesis campaign targeting this scaffold yielded a key 6-fluoroindazole compound with potent MRA activity and excellent metabolic stability [1]. While 1-(6-Fluoro-1H-indazol-1-yl)ethanone itself is not the final MRA, it serves as a versatile building block for constructing advanced intermediates in this therapeutic class, leveraging the favorable electronic and steric properties of the 6-fluoro substitution [2].

Mineralocorticoid receptor Drug discovery Late-stage functionalization

Optimal Research and Industrial Applications for 1-(6-Fluoro-1H-indazol-1-yl)ethanone Based on Quantitative Evidence


Development of Isoform-Selective HDAC6 Inhibitors for Oncology and Neurodegeneration

Given its potent HDAC6 inhibition (IC50 = 12 nM) and high selectivity over HDAC1 (767-fold) and HDAC8 (10.8-fold) [1], 1-(6-Fluoro-1H-indazol-1-yl)ethanone is an ideal starting point for medicinal chemistry programs targeting HDAC6. HDAC6-selective inhibitors are being pursued for cancer therapy (e.g., multiple myeloma, ovarian cancer) and neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) where cytoplasmic deacetylase modulation is therapeutically beneficial. The compound's selectivity profile minimizes the risk of off-target effects associated with class I HDAC inhibition, such as hematological toxicity.

Synthesis of Fluorinated Kinase Inhibitors via Late-Stage Functionalization

The 6-fluoroindazole core is a privileged scaffold in kinase inhibitor design, as highlighted by its successful application in mineralocorticoid receptor antagonist development [2]. 1-(6-Fluoro-1H-indazol-1-yl)ethanone can be elaborated through various coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of kinase inhibitors. The fluorine atom enhances binding affinity through polar interactions and improves metabolic stability, making this compound a strategic choice for kinase-focused medicinal chemistry [3].

Building Block for Targeted Covalent Inhibitors and PROTACs

The N1-acetyl group of 1-(6-Fluoro-1H-indazol-1-yl)ethanone provides a handle for further functionalization, enabling its incorporation into more complex molecular architectures such as targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs). The compound's well-defined InChI Key (XDJNPIATRJVLPY-UHFFFAOYSA-N) and high purity (98%) ensure reliable performance in multi-step synthetic sequences, reducing the risk of side reactions and improving overall yield.

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